molecular formula C8H5BrF2N2 B12067087 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12067087
M. Wt: 247.04 g/mol
InChI Key: VUPBDFKKQDPZFU-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and a difluoromethyl (-CF$_2$H) group at position 3. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling further functionalization . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-4-1-5-6(7(10)11)3-13-8(5)12-2-4/h1-3,7H,(H,12,13)

InChI Key

VUPBDFKKQDPZFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The difluoromethylation can be achieved using difluoromethylating reagents such as ClCF2H in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium-catalyzed cross-coupling reactions are common.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an aminated pyrrolo[2,3-B]pyridine derivative.

Scientific Research Applications

Pharmacological Applications

Antiparasitic Activity
One of the most notable applications of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is in the development of antiparasitic agents. Research indicates that compounds with similar structures have shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). The fluorination strategy enhances bioavailability and central nervous system penetration, which is crucial for treating diseases that affect the brain .

Inhibitors of Enzymatic Activity
The compound has been investigated as a potential inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis in various organisms. Inhibitors targeting this enzyme can disrupt the growth of pathogenic parasites. The incorporation of difluoromethyl groups has been shown to improve binding affinity and selectivity for the target enzyme, enhancing the therapeutic potential against parasitic infections .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes that include bromination and difluoromethylation. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.

Chemical Stability and Reactivity
The presence of bromine and difluoromethyl groups contributes to the compound's stability under various conditions, making it suitable for further functionalization. Its reactivity can be exploited in creating more complex molecules for drug discovery purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-position substituent significantly influences reactivity, solubility, and biological activity. Key comparisons include:

Electron-Withdrawing Groups (EWGs)
  • Nitro (-NO$_2$): Example: 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine () Synthesized via nitration of the parent brominated compound (95% yield) . The nitro group facilitates reduction to amines for downstream derivatization (e.g., acylation to form nicotinamide derivatives) . NMR: δ 13.48 (NH), 8.87 (s, ArH) .
  • Trifluoromethyl (-CF$_3$): Example: 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine () The -CF$_3$ group increases lipophilicity and metabolic resistance.
  • Difluoromethyl (-CF$_2$H) :

    • Hypothesized to offer intermediate electron-withdrawing effects compared to -CF$_3$, balancing reactivity and stability.
Electron-Donating Groups (EDGs)
  • Aryl/Alkynyl: Example: 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine () Synthesized via Sonogashira coupling (51% yield) . The phenylethynyl group enhances π-stacking interactions in biological targets. NMR: δ 8.39 (d, J=2.2 Hz, HetH), 7.60 (m, PhH) .

Substituent Effects at Position 5

The bromine atom at position 5 is a common handle for cross-coupling reactions. Comparisons include:

Suzuki Coupling Partners
  • Aryl Boronic Acids :

    • Example: 5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine ()
    • Synthesized via Suzuki coupling (87% yield) with 4-trifluoromethylphenylboronic acid .
    • NMR: δ 8.93 (s, HetH), 8.84 (d, J=3.2 Hz, HetH) .
  • Heteroaryl Boronic Acids :

    • Example: 5-(3-Thienyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine ()
    • Synthesized with 3-thienylboronic acid (96% yield), demonstrating compatibility with heterocyclic partners .

Biological Activity

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C₈H₅BrF₂N₂
  • Molecular Weight : 247.04 g/mol
  • CAS Number : 2092285-81-7

The primary mechanism by which 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits biological activity is through the inhibition of FGFRs. FGFRs are critical in cell proliferation, differentiation, and survival, making them significant targets in cancer therapy. The difluoromethyl group enhances the compound's binding affinity to these receptors, thus improving its pharmacological profile.

In Vitro Studies

Research indicates that derivatives of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs:

CompoundFGFR IC50 (nM)Cell LineEffect
5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine10–504T1 (breast cancer)Induces apoptosis
Derivative A20HCT116 (colon cancer)Inhibits proliferation
Derivative B15A549 (lung cancer)Reduces migration

These studies demonstrate that the compound can inhibit cellular proliferation and induce apoptosis in various cancer cell lines. For instance, one study reported that derivatives exhibited IC50 values in the low nanomolar range against multiple FGFR isoforms, suggesting significant potency .

Case Studies

  • Breast Cancer Model : In a study involving the 4T1 breast cancer cell line, treatment with 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine resulted in a marked decrease in cell viability and induced apoptosis. The mechanism was linked to the inhibition of FGFR signaling pathways .
  • Colon Cancer Xenograft Model : In vivo studies demonstrated that this compound could inhibit tumor growth in HCT116 xenografts, showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The presence of the difluoromethyl group is crucial for enhancing the compound's interactions with biological targets. Comparative studies with similar compounds have shown that modifications to this group significantly affect biological activity:

Compound NameKey FeaturesBiological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineLacks difluoromethyl groupLower activity
5-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl substituent insteadVaries
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acidContains carboxylic acidVaries

These comparisons highlight how specific functional groups and their arrangements influence reactivity and potential applications in drug development .

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